6-chloro-5-fluoro-1H-indazole
Overview
Description
“6-chloro-5-fluoro-1H-indazole” is a chemical compound with the molecular formula C7H4ClFN2 . It is a derivative of indazole, which is an important fused aromatic heterocyclic system containing a benzene and a pyrazole ring . Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of indazole derivatives has gained considerable attention in the field of medicinal chemistry . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .
Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . The molecular weight of “6-chloro-5-fluoro-1H-indazole” is 170.572 Da .
Chemical Reactions Analysis
The chemical reactions of indazole derivatives are influenced by their tautomerism. The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .
Scientific Research Applications
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Synthetic Chemistry
- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications .
- The strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
- A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
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Medicinal Chemistry
- Indazole has various biological activities including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
- 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine (ITB), a novel inhibitor of cyclo-oxygenase-2 (COX-2), was investigated for its effect on the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .
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Antimicrobial Research
- The antimicrobial activities of 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles were studied .
- It was found that the majority of the compounds had moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
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Phosphoinositide 3-Kinase δ Inhibitor
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RIP2 Kinase Inhibitor
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Dye-Sensitized Solar Cells
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Anti-Inflammatory Agents
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Anticancer Agents
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Antidepressant Agents
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Antihypertensive Agents
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Antibacterial Agents
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Synthesis of 1H-Indazole
Safety And Hazards
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities . The future of “6-chloro-5-fluoro-1H-indazole” and similar compounds lies in further exploration of their synthesis and biological activities.
properties
IUPAC Name |
6-chloro-5-fluoro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVOCMOTTTUYOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729361 | |
Record name | 6-Chloro-5-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-fluoro-1H-indazole | |
CAS RN |
937047-36-4 | |
Record name | 6-Chloro-5-fluoro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937047-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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